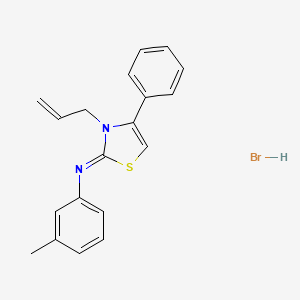
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide typically involves the condensation of 3-allyl-4-phenylthiazol-2(3H)-one with 3-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the thiazole ring or the aniline moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (alkyl halides) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicinal chemistry, this compound can be investigated for its therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share structural similarities with (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide.
Aniline Derivatives: Compounds like N-methylaniline and N-phenylaniline are structurally related to the aniline moiety of the compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S.BrH/c1-3-12-21-18(16-9-5-4-6-10-16)14-22-19(21)20-17-11-7-8-15(2)13-17;/h3-11,13-14H,1,12H2,2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCZYRQERKATH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2372555.png)
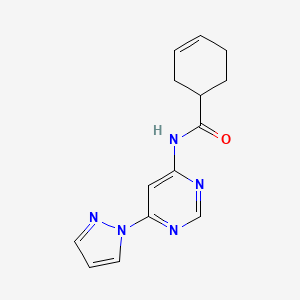
![4-[(2-Carbamoylethyl)amino]benzoic acid](/img/structure/B2372558.png)
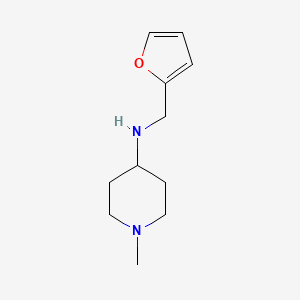
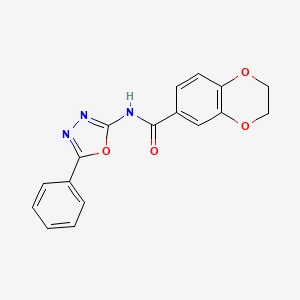
![2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2372561.png)
![1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea](/img/structure/B2372564.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2372566.png)

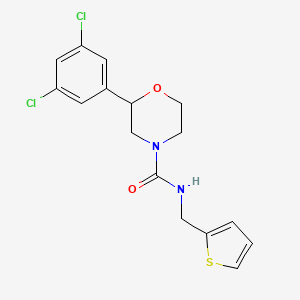
![(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2372572.png)
![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2372574.png)
![Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2372575.png)
